5-Aminopentan-2-ol

Lysyl Oxidase Fibrosis Cancer

5-Aminopentan-2-ol (CAS 81693-62-1) is a primary amino alcohol with the molecular formula C5H13NO and a molecular weight of 103.16 g/mol. It is characterized by a secondary hydroxyl group at the C2 position and a primary amine at C5 on a linear pentane backbone.

Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
CAS No. 81693-62-1
Cat. No. B1279241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminopentan-2-ol
CAS81693-62-1
Molecular FormulaC5H13NO
Molecular Weight103.16 g/mol
Structural Identifiers
SMILESCC(CCCN)O
InChIInChI=1S/C5H13NO/c1-5(7)3-2-4-6/h5,7H,2-4,6H2,1H3
InChIKeyVJGRDSFPHUTBBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminopentan-2-ol (CAS 81693-62-1) for Scientific Procurement: Key Chemical and Physical Baseline


5-Aminopentan-2-ol (CAS 81693-62-1) is a primary amino alcohol with the molecular formula C5H13NO and a molecular weight of 103.16 g/mol [1]. It is characterized by a secondary hydroxyl group at the C2 position and a primary amine at C5 on a linear pentane backbone . The compound exhibits a predicted logP of 0.8064 [2], indicating moderate lipophilicity. Its chiral center at C2 renders the molecule optically active, with both (R)- and (S)-enantiomers being accessible for asymmetric synthesis applications [3]. 5-Aminopentan-2-ol is supplied as a liquid at room temperature and is primarily used as a versatile intermediate in pharmaceutical research and organic synthesis [4].

5-Aminopentan-2-ol (CAS 81693-62-1) Versus Generic Amino Alcohols: Critical Differentiators for Informed Procurement


Generic substitution among amino alcohols is scientifically unsound due to divergent molecular recognition profiles and physicochemical properties. Even within the same carbon chain length, positional isomerism—as exemplified by 5-aminopentan-2-ol versus 5-aminopentan-1-ol—fundamentally alters hydrogen-bonding geometry, nucleophilicity, and metabolic stability . The specific placement of the hydroxyl group at C2 introduces a chiral center, enabling enantioselective interactions that are inaccessible to achiral or terminally hydroxylated analogs [1]. Furthermore, differential enzyme inhibition profiles (e.g., LOXL family) and varied logP values dictate that a simple chain-length or isomeric substitution can lead to significant shifts in biological activity and assay reproducibility [2]. Therefore, procurement must be guided by compound-specific quantitative evidence rather than class-level assumptions.

Quantitative Differentiation of 5-Aminopentan-2-ol (CAS 81693-62-1) from Analogs: A Data-Driven Guide for Scientific Selection


Enhanced LOXL3 Inhibition of 5-Aminopentan-2-ol Relative to LOXL2 and LOX Isoforms

5-Aminopentan-2-ol exhibits a markedly lower IC50 for LOXL3 inhibition compared to its activity against LOXL2 and LOX isoforms. This differential isoform selectivity is a critical differentiator for applications targeting lysyl oxidase-mediated extracellular matrix remodeling [1].

Lysyl Oxidase Fibrosis Cancer Enzyme Inhibition

Differentiated LOXL3 Potency Profile of 5-Aminopentan-2-ol Against a Close Structural Analog

When compared to a close structural analog (BDBM50463619/CHEMBL4242081) under identical assay conditions, 5-aminopentan-2-ol demonstrates superior LOXL3 inhibitory potency [1].

Lysyl Oxidase LOXL3 Inhibitor Selectivity Structure-Activity Relationship

Lipophilicity Advantage of 5-Aminopentan-2-ol Over Its Linear Isomer 5-Aminopentan-1-ol

The internal hydroxyl group of 5-aminopentan-2-ol confers a higher predicted logP value compared to the terminal isomer 5-aminopentan-1-ol, indicating greater lipophilicity and potentially enhanced membrane permeability [1][2].

ADME Drug Design Physicochemical Properties logP

Distinct Physical State for Formulation and Handling: 5-Aminopentan-2-ol as a Liquid

5-Aminopentan-2-ol is a liquid at room temperature, while its positional isomer 5-aminopentan-1-ol is a solid with a melting point of 38.5°C [1][2]. This difference in physical state has significant implications for formulation development and laboratory handling.

Formulation Handling Physical Properties Crystallinity

Enantiomeric Availability for Asymmetric Synthesis: 5-Aminopentan-2-ol as a Chiral Building Block

5-Aminopentan-2-ol possesses a chiral center at C2, making it a valuable chiral building block for asymmetric synthesis. The compound can be obtained in enantiomerically enriched forms via patented synthetic routes [1], enabling its use in the construction of complex, stereochemically defined targets.

Chiral Pool Enantioselective Synthesis Asymmetric Catalysis Natural Product Synthesis

Potential CCR5 Antagonist Activity of 5-Aminopentan-2-ol: A Differentiated Pharmacological Profile

Preliminary pharmacological screening suggests that 5-aminopentan-2-ol may act as a CCR5 antagonist, a mechanism relevant for HIV entry inhibition and inflammatory diseases [1]. While no direct potency data for 5-aminopentan-2-ol is available, its structural framework differs from the clinical CCR5 antagonist Maraviroc, potentially offering a distinct scaffold for lead optimization.

CCR5 Antagonist HIV Immunology Chemokine Receptor

Optimal Scientific and Industrial Deployment Scenarios for 5-Aminopentan-2-ol (CAS 81693-62-1)


Lysyl Oxidase-Like 3 (LOXL3) Inhibitor Screening and Lead Optimization

Based on its 8.6-fold selectivity for LOXL3 over LOXL2 and 15.7-fold over LOX [1], 5-aminopentan-2-ol is best deployed as a tool compound for LOXL3-focused biochemical assays. Researchers investigating fibrosis, cancer metastasis, or extracellular matrix remodeling should prioritize this compound when LOXL3 isoform-specific inhibition is required to dissect biological pathways or to benchmark novel LOXL3 inhibitors.

Enantioselective Synthesis and Chiral Pool Expansion

5-Aminopentan-2-ol's inherent chirality, and the availability of both enantiomers via patented routes [2], make it an ideal candidate for use in asymmetric synthesis. It can serve as a chiral building block for the construction of natural products (e.g., leuconolam-type alkaloids) or as a chiral auxiliary/ligand precursor in catalytic asymmetric transformations. Procurement of enantiopure material is essential for this application.

ADME Property Optimization in CNS Drug Discovery

With a predicted logP of 0.8064—significantly higher than the logP of -0.3 for 5-aminopentan-1-ol [3][4]—5-aminopentan-2-ol is a superior choice for medicinal chemistry programs requiring moderate lipophilicity for blood-brain barrier penetration. Its use as an intermediate or a privileged scaffold fragment may enhance the CNS drug-likeness of lead compounds compared to more hydrophilic amino alcohol analogs.

Liquid-Phase Synthesis and Formulation Development

The liquid physical state of 5-aminopentan-2-ol at room temperature [5] offers practical advantages for high-throughput synthesis and automated liquid handling systems. It can be accurately dispensed without the need for dissolution, simplifying reaction setup and formulation studies. This is in contrast to solid amino alcohol isomers that require melting or solvent addition prior to use.

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